molecular formula C6H3Br2F B1585839 1,2-Dibromo-4-fluorobenzene CAS No. 2369-37-1

1,2-Dibromo-4-fluorobenzene

Cat. No.: B1585839
CAS No.: 2369-37-1
M. Wt: 253.89 g/mol
InChI Key: RNTGKISRXVFIIP-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-fluorobenzene is an organic compound with the molecular formula C6H3Br2F. It is a derivative of benzene, where two bromine atoms and one fluorine atom are substituted at the 1, 2, and 4 positions, respectively. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction proceeds as follows: [ \text{C}_6\text{H}_4\text{F} + 2\text{Br}_2 \rightarrow \text{C}_6\text{H}_3\text{Br}_2\text{F} + 2\text{HBr} ]

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of fluorophenols.

    Electrophilic Substitution: The compound can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Electrophilic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.

    Coupling Reactions: Palladium catalysts and arylboronic acids in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Fluorophenols: Formed through nucleophilic substitution.

    Nitro and Sulfonyl Derivatives: Formed through electrophilic substitution.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

Reaction Types

DBFB undergoes various chemical reactions, including:

  • Nucleophilic Substitution : Replacement of bromine by nucleophiles.
  • Electrophilic Substitution : Further substitution reactions with electrophiles.
  • Coupling Reactions : Participation in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Organic Synthesis

DBFB serves as a crucial intermediate in the synthesis of complex organic molecules. Its utility in pharmaceuticals and agrochemicals is notable, where it aids in developing new drugs and active ingredients.

Pharmaceuticals

In pharmaceutical research, DBFB is employed in synthesizing various drug compounds. Its halogenated structure enhances biological activity, making it a valuable building block for medicinal chemistry.

Agrochemicals

DBFB is utilized as a precursor in the formulation of pesticides and herbicides. Its chemical properties allow for the development of effective agrochemical agents.

Material Science

In material science, DBFB contributes to producing advanced polymers and specialty materials. Its incorporation improves thermal stability and chemical resistance, which are essential for high-performance applications.

Analytical Chemistry

DBFB is used as a standard in analytical methods such as gas chromatography and mass spectrometry. This application aids in calibrating instruments and validating analytical techniques.

Toxicity Studies

DBFB has been evaluated for its toxicological profiles:

  • Acute Toxicity : In studies involving Sprague-Dawley rats, the median lethal dose (LD50) was approximately 2,700 mg/kg when administered orally.
  • Inhalation Toxicity : Rats exposed to DBFB via inhalation exhibited significant lethargy at concentrations greater than 14,000 mg/m³.

Genotoxicity

Research indicates that DBFB may cause mutations in mouse lymphoma cells, suggesting potential genetic risks associated with exposure.

Enzyme Inhibition

DBFB acts as an inhibitor of cytochrome P450 enzymes (particularly CYP1A2), which may impact the metabolism of other drugs processed by these enzymes.

Antimicrobial Activity

DBFB has demonstrated varying degrees of antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Applications

A study showed that DBFB exhibited significant antibacterial activity:

CompoundMIC (µg/mL)Target Organism
DBFB64Staphylococcus aureus
DBFB128Escherichia coli

This suggests that DBFB could serve as a lead compound for developing new antimicrobial agents.

Case Study: Cancer Research

In cancer research, halogenated compounds like DBFB have been studied for their effects on glycolysis inhibition in cancer cells. Fluorinated derivatives demonstrated promising cytotoxic effects against glioblastoma cells.

Mechanism of Action

The mechanism of action of 1,2-dibromo-4-fluorobenzene in chemical reactions involves the interaction of its bromine and fluorine substituents with various reagents. The bromine atoms act as leaving groups in nucleophilic substitution reactions, while the fluorine atom can influence the reactivity and selectivity of the compound in electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1,2-Dibromo-4-fluorobenzene can be compared with other similar compounds such as:

    1,4-Dibromo-2-fluorobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.

    2,4-Dibromo-1-fluorobenzene: Another isomer with distinct chemical properties and uses.

    1,2-Dibromo-3-fluorobenzene: Differently substituted isomer with unique reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers.

Biological Activity

1,2-Dibromo-4-fluorobenzene (DBFB) is a halogenated aromatic compound that has garnered interest due to its unique biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of DBFB, highlighting its toxicity, pharmacological effects, and relevant case studies.

  • Chemical Formula : C6_6H3_3Br2_2F
  • Molecular Weight : 253.89 g/mol
  • CAS Number : 1435-52-5
  • Solubility : Moderately soluble in organic solvents; low solubility in water .

Toxicity Studies

DBFB has been evaluated for its toxicological profiles through various studies:

  • Acute Toxicity : In a study involving Sprague-Dawley rats, the median lethal dose (LD50) was determined to be approximately 2,700 mg/kg when administered orally. Clinical signs observed included tremors, weight loss, and respiratory distress at higher doses .
  • Inhalation Toxicity : Rats exposed to DBFB via inhalation exhibited significant lethargy and tremors at concentrations greater than 14,000 mg/m³. The median lethal concentration (LC50) was reported as 18,000 mg/m³ .

Genotoxicity

DBFB has been subjected to genotoxicity assays. One notable study indicated that it may cause mutations in mouse lymphoma cells, suggesting potential risks for genetic damage .

Enzyme Inhibition

Recent research has explored the inhibitory effects of DBFB on various enzymes:

  • CYP450 Inhibition : DBFB acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect the metabolism of other drugs processed by these enzymes, leading to potential drug interactions .

Antimicrobial Activity

DBFB has shown varying degrees of antimicrobial activity against different pathogens. Its fluorinated derivatives have been noted for enhanced potency against certain bacterial strains due to their ability to disrupt microbial membranes .

Case Study 1: Antimicrobial Applications

A study investigated the efficacy of DBFB and its derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that DBFB exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

CompoundMIC (µg/mL)Target Organism
DBFB64Staphylococcus aureus
DBFB128Escherichia coli

This suggests that DBFB could serve as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Research

In cancer research, halogenated compounds like DBFB have been studied for their effects on glycolysis inhibition in cancer cells. A study demonstrated that fluorinated derivatives showed promising cytotoxic effects against glioblastoma cells, indicating that modifications at the C-2 position could enhance their efficacy .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 1,2-Dibromo-4-fluorobenzene, and how should spectral data be interpreted?

  • Answer : Use a combination of infrared (IR) spectroscopy to identify functional groups (e.g., C-F and C-Br stretching vibrations) and electron ionization mass spectrometry (EI-MS) to determine molecular fragmentation patterns. For structural confirmation, cross-reference data with NIST Standard Reference Database 69, ensuring calibration with known standards . Gas-phase ion energy measurements (e.g., 9.13 ± 0.02 eV via photoelectron spectroscopy) can validate electronic properties .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Answer : Employ directed bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) under controlled temperature (0–5°C) to favor para-substitution. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel. Substituent effects from fluorine (electron-withdrawing) enhance regioselectivity, reducing di-brominated byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Use fume hoods , chemical-resistant gloves (e.g., nitrile), and protective eyewear. Avoid skin contact due to potential halogen toxicity. Store in airtight containers away from light to prevent degradation. Dispose of waste via certified hazardous waste services, adhering to federal and local regulations .

Advanced Research Questions

Q. How do substituent effects (e.g., fluorine vs. methyl groups) influence the reactivity of this compound in cross-coupling reactions?

  • Answer : Fluorine’s strong electron-withdrawing nature activates the benzene ring toward nucleophilic aromatic substitution (SNAr), while bromine serves as a leaving group. Compare with methyl-substituted analogs (e.g., 1,2-Dibromo-4-methylbenzene) to assess steric vs. electronic contributions. Use density functional theory (DFT) calculations to model transition states and validate experimental rate constants .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) for this compound?

  • Answer : Perform systematic validation using high-purity samples and replicate measurements under standardized conditions (e.g., bomb calorimetry for enthalpy). Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-check with computational methods (e.g., Gaussian software for thermochemical predictions) to reconcile discrepancies .

Q. What advanced computational models are suitable for predicting the environmental fate of this compound?

  • Answer : Use molecular dynamics (MD) simulations to assess soil mobility and bioaccumulation potential. Parameterize models with experimental logP (octanol-water partition coefficient) and persistence data. Validate predictions against ecotoxicological assays for aquatic and terrestrial organisms .

Q. How can substituent-directed C-H activation be leveraged to functionalize this compound for pharmaceutical intermediates?

  • Answer : Utilize palladium-catalyzed C-H arylation guided by fluorine’s directing effects. Optimize ligand systems (e.g., bidentate phosphines) to enhance regioselectivity. Characterize intermediates via X-ray crystallography and NMR to confirm structural fidelity .

Q. Methodological Guidelines

  • Data Interpretation : Always cross-validate spectral data with computational models (e.g., IR and NMR prediction tools) to avoid misassignment .
  • Experimental Design : Include control experiments (e.g., halogen-free analogs) to isolate substituent effects in reactivity studies .
  • Risk Mitigation : Conduct small-scale pilot reactions before scaling up synthesis to assess safety and byproduct profiles .

Properties

IUPAC Name

1,2-dibromo-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F/c7-5-2-1-4(9)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTGKISRXVFIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178355
Record name 1,2-Dibromo-4-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2369-37-1
Record name 1,2-Dibromo-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2369-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dibromofluorobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dibromo-4-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dibromo-4-fluorobenzene
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Record name 3,4-DIBROMOFLUOROBENZENE
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

1,2-Dibromo-4-fluorobenzene
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1,2-Dibromo-4-fluorobenzene
1,2-Dibromo-4-fluorobenzene
1,2-Dibromo-4-fluorobenzene
1,2-Dibromo-4-fluorobenzene

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